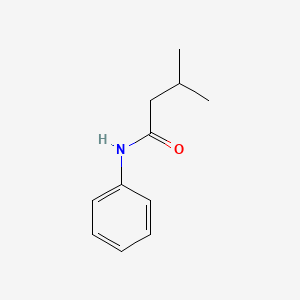

3-Methyl-N-phenylbutanamide

Overview

Description

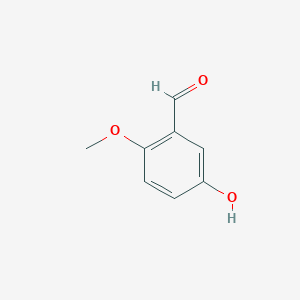

3-Methyl-N-phenylbutanamide is a chemical compound with the molecular formula C11H15NO . It has an average mass of 177.243 Da and a monoisotopic mass of 177.115356 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, and 1 oxygen atom . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.2429 . Other physical and chemical properties such as density, melting point, boiling point, etc., are not specified in the search results. These properties can be determined using standard laboratory techniques.Scientific Research Applications

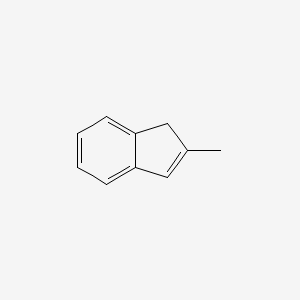

1. Synthesis of Spirocycles

Reddy et al. (2014) explored the synthesis of spiro[tetrahydropyran-3,3'-oxindole] derivatives using 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide. They employed a Prins cascade strategy, allowing for efficient and selective construction of spirocycles in a one-step process (Reddy et al., 2014).

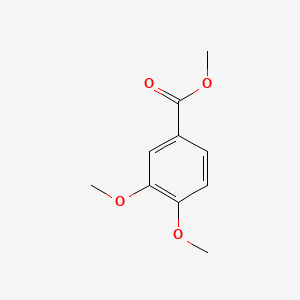

2. Ligand for Pd-Catalyzed Reactions

Cui et al. (2007) found that certain 1,3-dicarbonyl compounds, including 3-oxo-N-phenylbutanamide, acted as effective, cost-efficient ligands for palladium-catalyzed Heck and Suzuki reactions. These compounds demonstrated high turnover numbers without the need for phosphine (Cui et al., 2007).

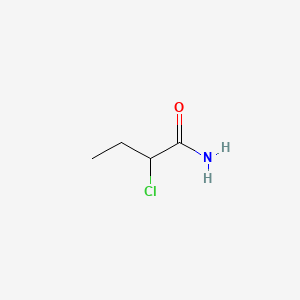

3. Direct α,α-Dichlorination of β-Dicarbonyl Compounds

Liu et al. (2013) described a methodology for synthesizing 2,2-dichloro-3-oxo-N-phenylbutanamides. Their approach used palladium-catalyzed C(sp3)–H dichlorination of 3-oxo-N-phenylbutanamides, offering a direct route to α,α-dichlorinated products starting from β-dicarbonyl compounds (Liu et al., 2013).

4. Crystal Structure Analysis

Soriano-Garcia et al. (1984) conducted a crystal structure study of 4-hydroxy-3-phenylbutanamide monohydrate. This research confirmed the solid-state structure of the compound and explored the steric hindrance effects from different chemical groups (Soriano-Garcia et al., 1984).

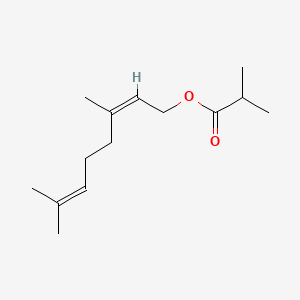

5. Development of Optically Active Ligand and Ruthenium Complexes

Gendre et al. (1998) investigated the hydrogenation of acetoacetanilide using optically active ruthenium catalysts to yield 3-hydroxy-N-phenylbutanamide with high enantioselectivity. They also developed a new bifunctional amido-phosphinite ligand (Gendre et al., 1998).

Safety and Hazards

Specific safety and hazard information for 3-Methyl-N-phenylbutanamide is not available in the search results. Standard safety procedures should be followed when handling this compound. Material Safety Data Sheets (MSDS) or Safety Data Sheets (SDS) should be consulted for detailed safety information .

properties

IUPAC Name |

3-methyl-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9(2)8-11(13)12-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRPHHIOZYGAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946458 | |

| Record name | 3-Methyl-N-phenylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2364-50-3 | |

| Record name | Isovaleranilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-N-phenylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

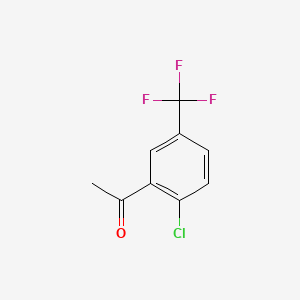

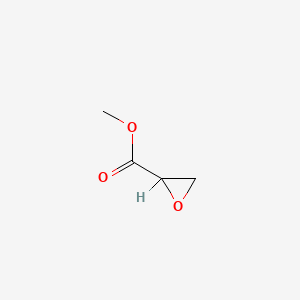

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1581603.png)